

Strategies to enhance the therapeutic index of (E/Z)-Elafibranor

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Compound of Interest

Compound Name: (E/Z)-Elafibranor

Cat. No.: B1671153

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Technical Support Center: (E/Z)-Elafibranor

Welcome to the technical support center for **(E/Z)-Elafibranor**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of results related to Elafibranor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during preclinical and clinical research involving Elafibranor.

Q1: We are observing unexpected weight loss in our animal models treated with Elafibranor. What are the potential causes and how should we investigate this?

A1: Unexpected weight loss in animal models can be multifactorial. Here's a troubleshooting guide:

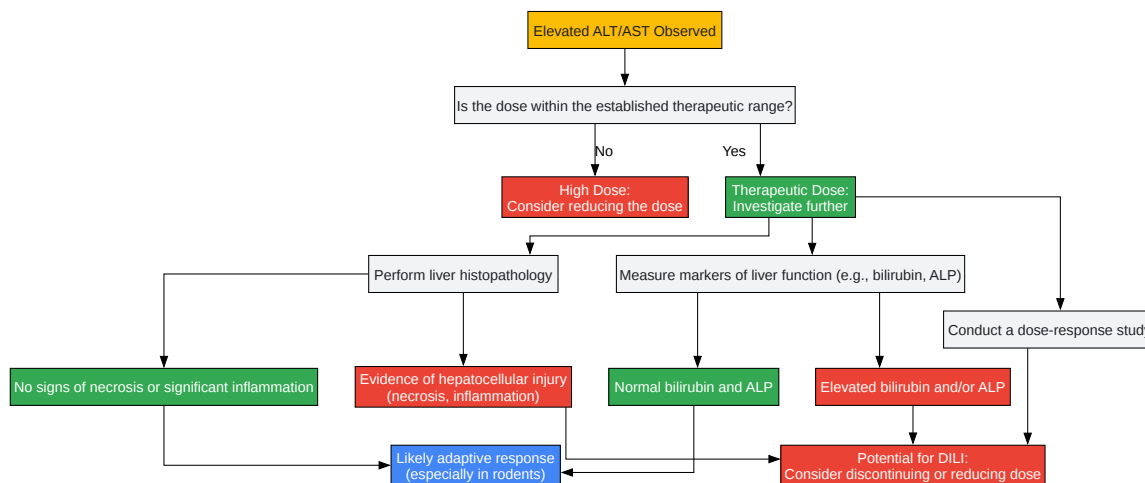
- **Mechanism-based effect:** Elafibranor, as a PPAR α/δ agonist, enhances fatty acid oxidation and energy expenditure, which can lead to weight loss, particularly at higher doses.^{[1][2]} This is a known pharmacological effect.
- **Reduced Food Intake:** Palatability of the drug formulation can sometimes lead to decreased food consumption.

- Troubleshooting:
 - Monitor food and water intake daily.
 - If using oral gavage, ensure the vehicle is well-tolerated. Consider switching to a more palatable vehicle if necessary.
 - For diet-admixed formulations, ensure homogenous mixing and consider including a pair-fed control group to differentiate between drug effects and reduced caloric intake.
- Gastrointestinal Side Effects: Diarrhea and nausea are reported side effects of Elafibranor in clinical trials.^[3] These can also occur in animal models, leading to reduced nutrient absorption and weight loss.
 - Troubleshooting:
 - Monitor for signs of gastrointestinal distress, such as changes in stool consistency.
 - Consider reducing the dose to see if the effect is dose-dependent.
- General Toxicity: At higher, non-therapeutic doses, weight loss can be a sign of systemic toxicity.
 - Troubleshooting:
 - Perform regular clinical observations of the animals.
 - Conduct a dose-ranging study to establish the maximum tolerated dose (MTD).
 - At necropsy, perform gross and histopathological examination of major organs.

Q2: We have observed elevated serum transaminases (ALT, AST) in our in vivo studies. How should we interpret and address this?

A2: Elevated liver enzymes can be a concern, but it's important to differentiate between adaptive metabolic changes and true hepatotoxicity.

- Pharmacological Effect: PPAR α activation can lead to liver enlargement (hepatomegaly) and a transient increase in liver enzymes in rodents, which is often considered an adaptive response related to increased metabolic activity and peroxisome proliferation.[4] This effect is generally not observed in humans to the same extent.[4]
- Potential for Drug-Induced Liver Injury (DILI): While Elafibranor has been shown to improve liver enzymes in conditions like PBC and NASH, rare instances of worsening liver enzymes have been reported.[3]
 - Troubleshooting Workflow:



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Figure 1. Troubleshooting workflow for elevated liver enzymes.

Q3: Myopathy and rhabdomyolysis are known side effects of fibrates. How can we monitor for and mitigate this risk in our preclinical studies?

A3: Myopathy is a critical safety concern for PPAR agonists. Proactive monitoring and specific experimental designs can help manage this risk.

- Monitoring:
 - Clinical Observations: Regularly observe animals for signs of muscle weakness, such as changes in gait or reduced activity.
 - Biomarkers: Measure serum creatine kinase (CK) levels at baseline and throughout the study. A significant increase in CK is a key indicator of muscle damage.
 - Histopathology: At the end of the study, collect skeletal muscle tissue for histopathological examination to look for signs of myonecrosis and inflammation.
- Mitigation Strategies:
 - Dose Selection: Use the lowest effective dose.
 - Combination Therapy: Be cautious when co-administering Elafibranor with other drugs known to cause myopathy, such as statins. If combination studies are necessary, include a monotherapy arm for each drug and monitor for synergistic toxicity.
 - Animal Model Selection: Some animal models may be more susceptible to myopathy. Consider this when choosing a model for your studies.

Q4: We are not observing the expected efficacy of Elafibranor in our in vitro cell-based assays. What could be the issue?

A4: Lack of efficacy in in vitro assays can stem from several factors related to the experimental setup.

- **Cell Line Selection:** Ensure the chosen cell line expresses PPAR α and PPAR δ at sufficient levels. Not all cell lines are suitable.
- **Ligand Concentration and Solubility:** Elafibranor is poorly soluble in aqueous media.
 - **Troubleshooting:**
 - Prepare stock solutions in an appropriate solvent like DMSO.
 - Ensure the final concentration of the solvent in the cell culture media is low (typically <0.1%) and consistent across all treatment groups, including controls.
 - Visually inspect the media for any precipitation of the compound.
- **Assay Sensitivity:** The chosen assay may not be sensitive enough to detect the activity of Elafibranor.
 - **Troubleshooting:**
 - Use a well-validated reporter gene assay (e.g., luciferase assay) with a PPAR response element (PPRE).
 - Include a positive control (a known potent PPAR α / δ agonist) to confirm that the assay is working correctly.
- **Incubation Time:** The incubation time may be too short for the transcriptional effects of Elafibranor to become apparent. Optimize the incubation time (e.g., 18-24 hours).

Data Presentation

Table 1: In Vitro Potency of Elafibranor

Parameter	PPAR α	PPAR δ	PPAR γ	Reference
EC50 (nM)	8 - 388	5 - 3130	2120 - 2939	[5][6]
Selectivity (γ vs α)	~367-fold	-	-	[6]
Selectivity (γ vs δ)	-	~588-fold	-	[6]

Table 2: Pharmacokinetic Parameters of Elafibranor (80 mg single dose in humans)

Parameter	Elafibranor	GFT1007 (active metabolite)	Reference
Tmax (median, hours)	1.25	1.25	[2]
Cmax (steady state, ng/mL)	802	2058	[2]
AUC (steady state, ng·h/mL)	3758	11985	[2]
Protein Binding	99.7%	Not specified	[2]
Elimination Half-life (hours)	70.2	15.4	[7]

Table 3: Summary of Efficacy Data from the Phase 3 ELATIVE Trial (PBC)

Endpoint	Elafibranor (80 mg) + UDCA	Placebo + UDCA	p-value	Reference
Biochemical Response at Week 52	51%	4%	<0.001	[3][8]
ALP Normalization at Week 52	15%	0%	0.002	[8]

Experimental Protocols

1. In Vitro PPAR α / δ Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of PPAR α and PPAR δ by Elafibranor in a cell-based system.

- Principle: A reporter plasmid containing a firefly luciferase gene under the control of a PPRE is co-transfected with an expression plasmid for the PPAR of interest into a suitable cell line. A second plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Activation of the PPAR by a ligand leads to the expression of firefly luciferase, which can be quantified by measuring luminescence.
- Materials:
 - HEK293T or COS-7 cells
 - DMEM with 10% FBS
 - Opti-MEM
 - Transfection reagent (e.g., Lipofectamine 3000)
 - pBIND-PPAR α / δ LBD expression plasmid (contains the ligand-binding domain of the PPAR fused to the GAL4 DNA-binding domain)
 - pG5luc reporter plasmid (contains GAL4 upstream activation sequences driving firefly luciferase expression)
 - pRL-TK plasmid (for constitutive Renilla luciferase expression)
 - Elafibranor (and a known PPAR α / δ agonist as a positive control)
 - Dual-Luciferase Reporter Assay System
 - Luminometer
- Procedure:

- Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
 - For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, this involves diluting the three plasmids (pBIND-PPAR, pG5luc, and pRL-TK) and the transfection reagent in Opti-MEM, then combining them and incubating at room temperature.
 - Add the transfection complex to the cells and incubate for 4-6 hours.
 - Replace the transfection medium with fresh DMEM containing 10% FBS.
- Treatment:
 - After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Elafibranor or the positive control. Include a vehicle control (e.g., DMSO).
 - Incubate for 18-24 hours.
- Luciferase Assay:
 - Wash the cells with PBS.
 - Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
 - Measure firefly luciferase activity using a luminometer.
 - Quench the firefly luciferase reaction and measure Renilla luciferase activity.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Calculate the fold induction relative to the vehicle control.

- Plot the fold induction against the log of the Elafibranor concentration to determine the EC50 value.

2. In Vivo Elafibranor Administration in a Mouse Model of Liver Disease

This protocol provides a general guideline for oral administration of Elafibranor to mice.

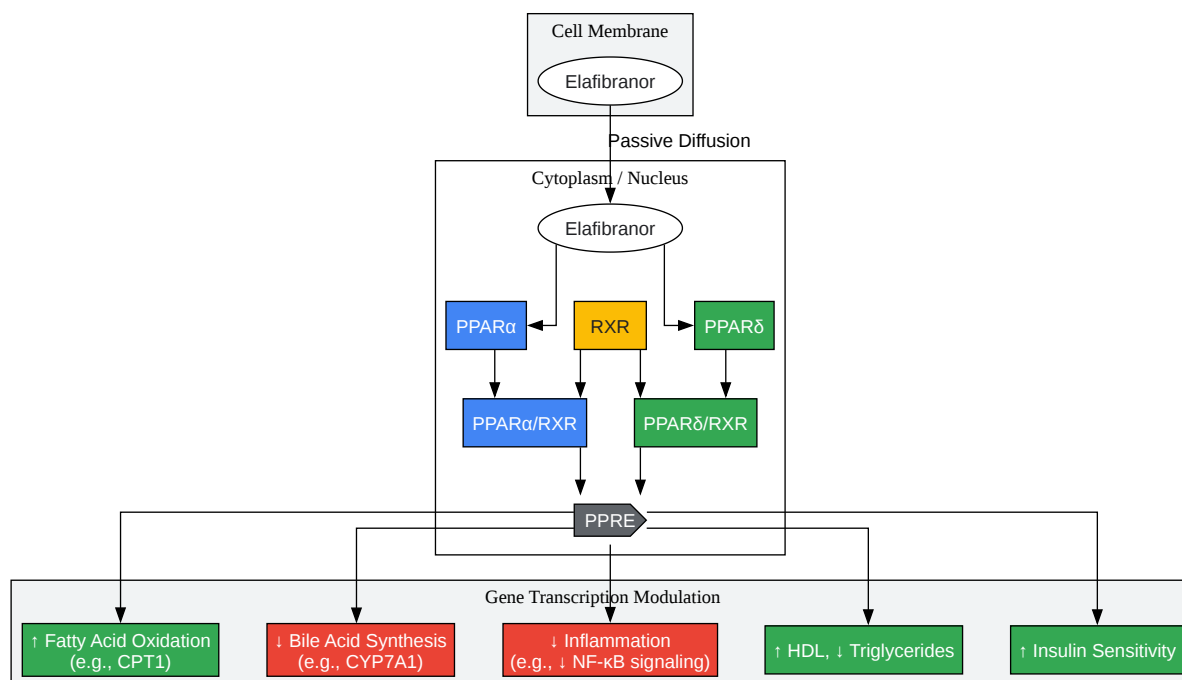
- Materials:
 - Elafibranor powder
 - Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water)
 - Mortar and pestle or homogenizer
 - Balance and weigh boats
 - Oral gavage needles (20-22 gauge, ball-tipped)
 - Syringes
- Procedure:
 - Dose Calculation: Calculate the amount of Elafibranor needed based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
 - Formulation Preparation:
 - Weigh the required amount of Elafibranor.
 - Prepare the vehicle solution (e.g., 0.5% CMC).
 - Triturate the Elafibranor powder with a small amount of the vehicle to form a paste.
 - Gradually add the remaining vehicle while mixing to create a homogenous suspension. A brief sonication may help to improve suspension.
 - Prepare the formulation fresh daily or as determined by stability studies.

- Administration:
 - Gently restrain the mouse.
 - Measure the correct volume of the Elafibranor suspension into a syringe fitted with an oral gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the dose.
 - Monitor the animal for any signs of distress during and after the procedure.
- Dosing Schedule: Administer once daily at approximately the same time each day.

Signaling Pathways and Experimental Workflows

Elafibranor Signaling Pathway

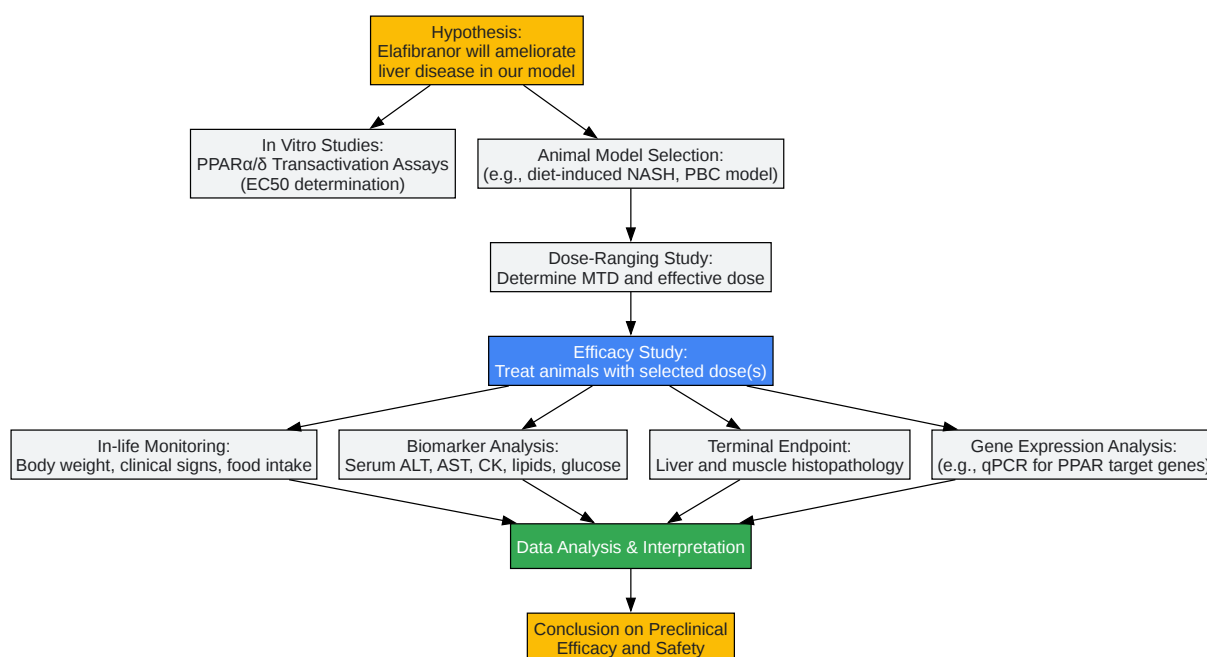
Elafibranor acts as a dual agonist for PPAR α and PPAR δ , which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to PPRES in the promoter regions of target genes, thereby modulating their expression.



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Figure 2. Simplified signaling pathway of Elafibranor.

Experimental Workflow for Preclinical Evaluation of Elafibranor



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Figure 3. General workflow for preclinical evaluation of Elafibranor.

Strategies to Enhance the Therapeutic Index

Enhancing the therapeutic index of Elafibranor involves strategies to either increase its efficacy at a given dose or decrease its toxicity.

1. Combination Therapies

- Rationale: Combining Elafibranor with agents that have complementary mechanisms of action may allow for lower, better-tolerated doses of each drug while achieving synergistic or additive efficacy.
- Examples:
 - With UDCA for PBC: Elafibranor is approved for use in combination with ursodeoxycholic acid (UDCA) in patients with an inadequate response to UDCA alone.[\[9\]](#)
 - With FXR agonists for NASH: Preclinical studies have shown that combining a PPAR α/δ agonist with an FXR agonist (like obeticholic acid) can lead to additive improvements in liver histology in models of NASH.[\[10\]](#)[\[11\]](#)
 - With anti-inflammatory or anti-fibrotic agents: For conditions with a strong inflammatory or fibrotic component, combining Elafibranor with a direct anti-inflammatory or anti-fibrotic agent could provide enhanced therapeutic benefit.[\[7\]](#)[\[12\]](#)

2. Targeted Drug Delivery

- Rationale: Utilizing drug delivery systems to target Elafibranor to the liver could increase its local concentration and efficacy while minimizing systemic exposure and off-target side effects, such as myopathy.
- Approaches:
 - Liposomal Formulations: Encapsulating Elafibranor in liposomes can enhance its delivery to the liver, as liposomes are readily taken up by Kupffer cells and hepatocytes.[\[13\]](#)[\[14\]](#)
 - Nanoparticle-based Systems: Polymeric nanoparticles can be designed to specifically target liver cells by conjugating them with ligands that bind to liver-specific receptors. This can improve the drug's bioavailability and reduce systemic toxicity.[\[7\]](#)

3. Selective PPAR Modulation

- Rationale: The therapeutic effects and side effects of PPAR agonists can be mediated by different downstream signaling pathways. Developing selective PPAR modulators that preferentially activate the beneficial pathways while avoiding those that lead to adverse effects is an active area of research.
- Concept: This could involve designing compounds that induce a specific conformational change in the PPAR, leading to the recruitment of a unique set of co-activators and co-repressors, and thereby a more selective gene expression profile.

By employing these strategies, it may be possible to optimize the risk-benefit profile of Elafibranor and other PPAR agonists, leading to safer and more effective treatments for metabolic and inflammatory diseases.

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